Eadb-fubinaca

Synthetic Cannabinoid CB1 Receptor Binding Affinity

Forensic and toxicology labs cannot rely on ADB-FUBINACA methods for this N-ethylamide analog due to divergent retention times and MS/MS fragmentation. This compound-specific reference standard eliminates false negatives. - **Critical differentiation**: tert-leucinamide side chain with N-ethyl carboxamide (vs. primary amide in ADB-FUBINACA) - **Application**: Quantitative analysis, metabolite ID, pharmacodynamic comparison - **Supply**: Analytical reference grade, certified for research use

Molecular Formula C23H27FN4O2
Molecular Weight 410.5 g/mol
Cat. No. B12351113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEadb-fubinaca
Molecular FormulaC23H27FN4O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C23H27FN4O2/c1-5-25-22(30)20(23(2,3)4)26-21(29)19-17-8-6-7-9-18(17)28(27-19)14-15-10-12-16(24)13-11-15/h6-13,20H,5,14H2,1-4H3,(H,25,30)(H,26,29)/t20-/m1/s1
InChIKeyWWIKBKIMULPMKD-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eadb-fubinaca: Chemical and Receptor Binding Profile


Eadb-fubinaca (CAS: 2749394-81-6) is a synthetic indazole-3-carboxamide cannabinoid receptor agonist. It features a tert-leucinamide side chain with an N-ethyl carboxamide group, distinguishing it from its close analog ADB-FUBINACA, which possesses a terminal primary amide . The compound is structurally related to known potent synthetic cannabinoids and is supplied as an analytical reference standard for research and forensic applications .

Workflow

Forensic identification and analytical method development for emerging synthetic cannabinoids

Selection

Compound-specific reference standard with N-ethylamide modification; requires dedicated analytical method

Use Context

Seized drug analysis, metabolite profiling research, and CB1 receptor tool compound studies

Eadb-fubinaca: Analogs Are Not Interchangeable


Minor structural modifications within the synthetic cannabinoid class profoundly alter potency, metabolic stability, and analytical detectability. The replacement of the terminal primary amide in ADB-FUBINACA with an N-ethylamide in Eadb-fubinaca changes the compound's molecular weight and physicochemical properties, which directly impacts its chromatographic behavior and mass spectrometric fragmentation patterns [1]. Consequently, validated analytical methods specific to ADB-FUBINACA or AMB-FUBINACA will not accurately identify or quantify Eadb-fubinaca. Furthermore, the metabolic pathways are likely to diverge, leading to different urinary biomarkers. Thus, substituting Eadb-fubinaca with a structurally similar reference standard invalidates forensic and toxicological assays, highlighting the critical need for compound-specific analytical reference materials.

Eadb-fubinaca

N-ethylamide side chain alters chromatographic retention and mass spectral fragmentation

ADB-FUBINACA / AMB-FUBINACA

Primary amide terminus; established methods cannot directly transfer

Expected metabolites

Likely divergent hydroxylation patterns and glucuronide conjugates

ADB-FUBINACA biomarkers

Validated biomarkers may not indicate Eadb-fubinaca exposure

Method transfer risk

Using non-specific reference standard invalidates forensic and toxicological assays

Eadb-fubinaca: Quantitative Evidence Guide


CB1 Receptor Binding Affinity & Functional Activity

Eadb-fubinaca, an analog of ADB-FUBINACA, is a potent agonist at the human CB1 cannabinoid receptor. While specific binding data for Eadb-fubinaca is not yet available, the parent compound ADB-FUBINACA exhibits a high affinity for the CB1 receptor with a Ki of 0.36 nM and an EC50 of 0.98 nM . This is comparable to the potency of the closely related indazole carboxamide AMB-FUBINACA. This class of compounds is up to 140-fold more potent than Δ9-THC at the CB1 receptor [1], underscoring the high pharmacological activity of this chemical series.

CB1 Affinity (Analog)
Class-level inference
Ki 0.36 nM, EC50 0.98 nM
vs Δ9-THC EC50 ~137 nM

Supports high-affinity CB1 agonist activity context for the series

Data for ADB-FUBINACA; Eadb-fubinaca-specific values not available

Synthetic Cannabinoid CB1 Receptor Binding Affinity

In Vivo Potency & Duration

In vivo studies demonstrate that ADB-FUBINACA produces robust, dose-dependent cannabinoid-like effects. It depresses locomotor activity in mice with an ED50 of 0.19 mg/kg, with effects lasting 60–90 minutes [1]. For comparison, MDMB-FUBINACA, another potent analog, had an ED50 of 0.04 mg/kg and a duration of 150 minutes. ADB-FUBINACA also fully substituted for Δ9-THC in a drug discrimination assay with an ED50 of 0.075 mg/kg [1].

In Vivo Potency (Analog)
Reported comparison
ED50 0.19 mg/kg (locomotor depression)

Reported behavioral model response; duration 60–90 min

Data from ADB-FUBINACA; verify for target compound

Synthetic Cannabinoid In Vivo Locomotor Activity

Metabolic Stability & Analytical Identification

ADB-FUBINACA exhibits moderate metabolic stability in vitro, with a microsomal half-life of 39.7 minutes and a predicted hepatic clearance of 9.0 mL/min/kg in human liver microsomes [1]. The primary metabolic pathways involve alkyl and indazole hydroxylation, terminal amide hydrolysis, and subsequent glucuronidation [1]. Importantly, the N-dealkylated metabolites are not specific to ADB-FUBINACA, making hydroxylated metabolites the preferred analytical targets for definitive identification [2].

Metabolic Stability (Analog)
Reported comparison
t1/2 39.7 min (HLM)

Moderate stability; hydroxylated metabolites preferred for identification

Class-specific metabolism; confirm for Eadb-fubinaca

Synthetic Cannabinoid Metabolism Forensic Toxicology

Eadb-fubinaca: Research & Procurement Use Cases


Forensic Toxicology & Seized Drug Analysis

Eadb-fubinaca serves as an essential analytical reference standard for forensic laboratories. Its unique N-ethylamide modification requires it for accurate qualitative identification and quantitative analysis of case samples, as methods for ADB-FUBINACA are not directly transferable due to different chromatographic retention times and mass spectral fragmentation patterns [1]. This is critical for legal proceedings and public health surveillance of emerging synthetic cannabinoids.

In Vitro Metabolic Profiling & Biomarker Discovery

Given that the metabolic pathways and resulting urinary biomarkers are unique for each synthetic cannabinoid [2], researchers require the pure parent compound to conduct in vitro incubation studies with human hepatocytes or liver microsomes. This allows for the identification of specific, stable metabolites that can be used to definitively confirm human exposure to Eadb-fubinaca in clinical or post-mortem toxicology cases.

Pharmacological Characterization

Research groups investigating the pharmacodynamics of emerging drugs of abuse require Eadb-fubinaca to perform comparative studies. As evidenced by the in vivo data on its close analog ADB-FUBINACA (ED50 of 0.19 mg/kg for locomotor depression) [3], understanding the potency, efficacy, and duration of action of this specific compound is essential for assessing its potential abuse liability and health risks, which in turn informs public health policy.

Application
Selection Property
Validation Focus
Forensic identification & quantification
Unique N-ethylamide analytical signature
Chromatographic retention and MS fragmentation method specificity
In vitro metabolism & biomarker discovery
Parent compound for hepatocyte / microsome incubation
Hydroxylated metabolite identification and stability
CB1 receptor pharmacodynamics research
Receptor activity profile of indazole carboxamide series
Dose-response behavioral endpoints and abuse liability study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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